molecular formula C6H15NO B1525877 1-Amino-4-methylpentan-3-ol CAS No. 860546-11-8

1-Amino-4-methylpentan-3-ol

Cat. No.: B1525877
CAS No.: 860546-11-8
M. Wt: 117.19 g/mol
InChI Key: ZTKFDYZSGCIKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-methylpentan-3-ol is an organic compound with the molecular formula C6H15NO It is a chiral β-amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms

Scientific Research Applications

1-Amino-4-methylpentan-3-ol has several applications in scientific research:

Safety and Hazards

The compound should be kept away from heat, sparks, open flames, and hot surfaces. It is recommended to take precautionary measures against static discharge. Hygiene measures include changing contaminated clothing and washing hands after working with the substance .

Relevant Papers

The patent “Process for the preparation of tapentadol” discusses an improved process for the preparation of a related compound, tapentadol . This could provide insights into the synthesis and applications of “1-Amino-4-methylpentan-3-ol”.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-methylpentan-3-one, using an amine source such as ammonia or an amine derivative. This reaction typically requires a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-amino-4-methylpentan-3-ol involves its interaction with specific molecular targets. As a chiral β-amino alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-methylpentan-3-ol is unique due to its specific stereochemistry and the position of its functional groups. This uniqueness makes it valuable in the synthesis of chiral molecules and in applications requiring precise molecular interactions .

Properties

IUPAC Name

1-amino-4-methylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKFDYZSGCIKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860546-11-8
Record name 1-amino-4-methylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-4-methylpentan-3-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-4-methylpentan-3-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-4-methylpentan-3-ol
Reactant of Route 4
Reactant of Route 4
1-Amino-4-methylpentan-3-ol
Reactant of Route 5
1-Amino-4-methylpentan-3-ol
Reactant of Route 6
Reactant of Route 6
1-Amino-4-methylpentan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.